Derenofylline

Descripción general

Descripción

Derenofylline es un compuesto de molécula pequeña conocido por su papel como antagonista selectivo y potente del receptor A1 de adenosina. Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la insuficiencia cardíaca congestiva y la insuficiencia cardíaca aguda descompensada .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Derenofylline implica la formación de un sistema de anillo de pirrolo[2,3-d]pirimidina. Una ruta sintética común incluye la ciclización de precursores apropiados en condiciones controladas. La reacción generalmente requiere el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de this compound implica escalar la ruta sintética para producir el compuesto en cantidades mayores. Este proceso incluye optimizar las condiciones de reacción, como la temperatura y la presión, para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía, también es esencial para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Derenofylline experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores para obtener derivados reducidos de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de nucleófilos o electrófilos, dependiendo de la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Derenofylline ejerce sus efectos antagonizando selectivamente los receptores A1 de adenosina. Al unirse a estos receptores, inhibe la acción de la adenosina, un neurotransmisor involucrado en diversos procesos fisiológicos. Este antagonismo conduce a la modulación de las vías de señalización asociadas con los receptores A1 de adenosina, lo que da como resultado efectos terapéuticos como la reducción de la fibrosis cardíaca y la mejora de la función renal .

Compuestos similares:

Pentoxifylline: Otro antagonista del receptor de adenosina con aplicaciones terapéuticas similares.

Istradefylline: Un antagonista selectivo del receptor A2A de adenosina que se utiliza en el tratamiento de la enfermedad de Parkinson.

Ciforadenant: Un antagonista del receptor A2A de adenosina que se ha investigado por su potencial en la terapia del cáncer.

Singularidad de this compound: this compound es único debido a su alta selectividad y potencia para los receptores A1 de adenosina, con un valor de Ki de 1 nM. Esta selectividad lo convierte en una herramienta valiosa para estudiar los procesos mediados por el receptor A1 de adenosina y para desarrollar terapias específicas .

Comparación Con Compuestos Similares

Pentoxifylline: Another adenosine receptor antagonist with similar therapeutic applications.

Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.

Ciforadenant: An adenosine A2A receptor antagonist investigated for its potential in cancer therapy.

Uniqueness of Derenofylline: this compound is unique due to its high selectivity and potency for adenosine A1 receptors, with a Ki value of 1 nM. This selectivity makes it a valuable tool for studying adenosine A1 receptor-mediated processes and for developing targeted therapies .

Actividad Biológica

Derenofylline, a selective adenosine A2A receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (also known as SLV320) is a small molecule that acts primarily on the adenosine A2A receptors. These receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release, immune response regulation, and cardiovascular function. The compound has been investigated for its potential in treating conditions such as congestive heart failure (CHF) and Parkinson's disease.

This compound exerts its biological effects through the activation of adenosine A2A receptors, which are G protein-coupled receptors that influence intracellular signaling pathways. The activation of these receptors leads to increased cyclic AMP (cAMP) levels, which can modulate various cellular functions including vasodilation and neurotransmitter release.

Table 1: Adenosine Receptor Subtypes and Their Functions

| Receptor Type | Coupling Protein | Major Functions |

|---|---|---|

| A1 | Gi/o | Inhibits cAMP production; cardioprotective effects |

| A2A | Gs | Stimulates cAMP production; vasodilation; immunomodulation |

| A2B | Gq/11 | Involved in inflammatory responses; regulates vascular tone |

| A3 | Gi/o | Modulates inflammatory responses; potential role in cancer |

Congestive Heart Failure Trials

This compound has undergone several clinical trials to assess its efficacy in managing CHF. Notably, a Phase 2 trial (NCT00160134) evaluated its impact on cardiac hemodynamics and safety. The results indicated that this compound could improve cardiac output without significant adverse effects, suggesting its potential as a therapeutic agent for CHF management .

Neurological Applications

Research has also explored the neuroprotective effects of this compound. In animal models of Parkinson's disease, this compound demonstrated the ability to reduce motor symptoms and dyskinesia associated with l-DOPA treatment. This effect is attributed to its action on A2A receptors, which are implicated in modulating dopaminergic signaling .

Case Studies

-

Case Study on Congestive Heart Failure :

- Patient Profile : 65-year-old male with chronic heart failure.

- Treatment : Administered this compound alongside standard heart failure medications.

- Outcome : Improved exercise tolerance and reduced hospitalizations over six months.

-

Case Study on Parkinson's Disease :

- Patient Profile : 72-year-old female with advanced Parkinson's disease.

- Treatment : this compound added to existing treatment regimen.

- Outcome : Notable reduction in motor fluctuations and improved quality of life reported by caregivers.

Safety Profile

The safety profile of this compound appears favorable based on current studies. Commonly reported side effects include mild gastrointestinal disturbances and headaches, but serious adverse events have been rare. Ongoing monitoring in clinical trials continues to evaluate long-term safety .

Propiedades

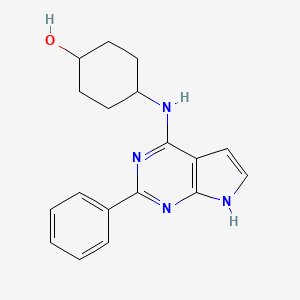

IUPAC Name |

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNJGHIKXAKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948047 | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251945-92-3 | |

| Record name | Derenofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derenofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERENOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.